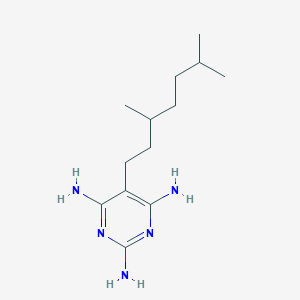
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a disiloxane backbone with chloro, phenyl, and trimethylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane typically involves the reaction of chlorosilanes with phenyl and trimethylphenyl groups under controlled conditions. One common method involves the reaction of 1,1,3,3-tetramethyldisiloxane with chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.
Oxidation Reactions: The disiloxane backbone can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used. Reactions are conducted under inert atmosphere at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted disiloxanes.
Hydrosilylation Reactions: The major products are the hydrosilylated alkanes or alkenes.
Oxidation Reactions: The major products are silanols or siloxanes.
Aplicaciones Científicas De Investigación
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and as a tool for studying silicon biochemistry.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane involves its reactivity towards nucleophiles and electrophiles. The chloro group can be readily substituted by nucleophiles, leading to the formation of new silicon-carbon or silicon-heteroatom bonds. The disiloxane backbone provides stability and flexibility to the molecule, allowing it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with similar reactivity but lacking the phenyl and trimethylphenyl groups.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A compound with similar trimethylphenyl groups but different core structure.
Uniqueness
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane is unique due to its combination of chloro, phenyl, and trimethylphenyl substituents on a disiloxane backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and material science.
Propiedades
Número CAS |
823207-23-4 |
|---|---|
Fórmula molecular |
C18H25ClOSi2 |
Peso molecular |
349.0 g/mol |
Nombre IUPAC |
chloro-phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C18H25ClOSi2/c1-14-12-15(2)18(16(3)13-14)22(19,20-21(4,5)6)17-10-8-7-9-11-17/h7-13H,1-6H3 |
Clave InChI |
KXVMHDSQRWZOLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Si](C2=CC=CC=C2)(O[Si](C)(C)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


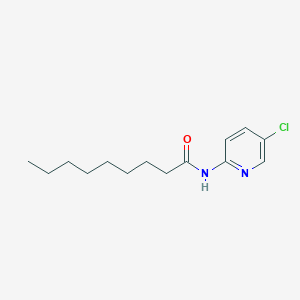
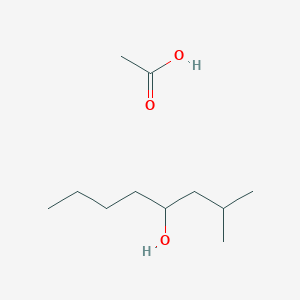
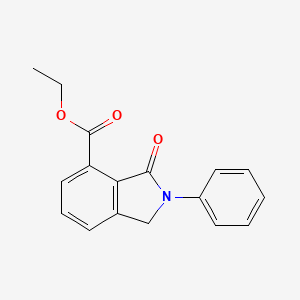
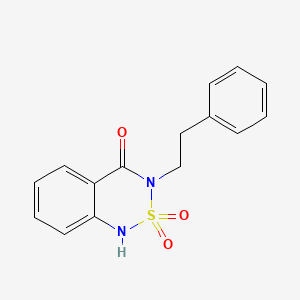
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
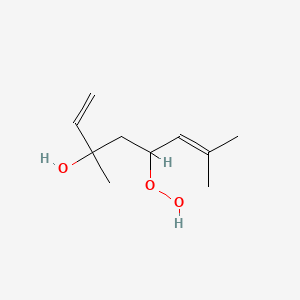
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
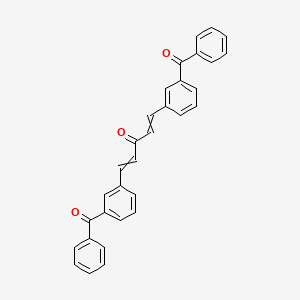
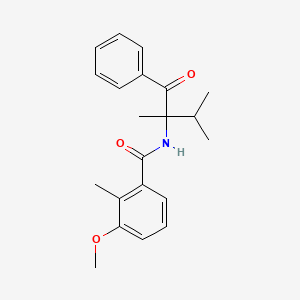
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
